molecular formula C13H17N3O6 B15179783 4-(Dipropylamino)-3,5-dinitrobenzoic acid CAS No. 2347-38-8

4-(Dipropylamino)-3,5-dinitrobenzoic acid

Cat. No.: B15179783
CAS No.: 2347-38-8
M. Wt: 311.29 g/mol
InChI Key: XTHSJCATZGIZLX-UHFFFAOYSA-N
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Description

4-(Dipropylamino)-3,5-dinitrobenzoic acid is an organic compound with a complex structure, featuring both nitro and amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)-3,5-dinitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the dipropylamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Dipropylamino)-3,5-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-3,5-dinitrobenzoic acid
  • 4-(Diethylamino)-3,5-dinitrobenzoic acid
  • 4-(Dipropylamino)-2,6-dinitrobenzoic acid

Uniqueness

4-(Dipropylamino)-3,5-dinitrobenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2347-38-8

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H17N3O6/c1-3-5-14(6-4-2)12-10(15(19)20)7-9(13(17)18)8-11(12)16(21)22/h7-8H,3-6H2,1-2H3,(H,17,18)

InChI Key

XTHSJCATZGIZLX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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